Cas no 59079-76-4 (2-Fluoro-7-iodonaphthalene)
2-Fluoro-7-iodonaphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-7-iodonaphthalene
- 2-Fluoro-7-iodonaphthalene
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- Inchi: 1S/C10H6FI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
- InChI Key: ZQNCSVFXYVTVHO-UHFFFAOYSA-N
- SMILES: IC1=CC=C2C=CC(=CC2=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 3.9
- Topological Polar Surface Area: 0
2-Fluoro-7-iodonaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001004-500mg |
2-Fluoro-7-iodonaphthalene |
59079-76-4 | 98% | 500mg |
$960.40 | 2023-09-01 | |
| Alichem | A219001004-1g |
2-Fluoro-7-iodonaphthalene |
59079-76-4 | 98% | 1g |
$1617.60 | 2023-09-01 |
2-Fluoro-7-iodonaphthalene Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-Fluoro-7-iodonaphthalene
Professional Introduction to 2-Fluoro-7-iodonaphthalene (CAS No. 59079-76-4)
2-Fluoro-7-iodonaphthalene, with the chemical identifier CAS No. 59079-76-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound, characterized by its fluoro and iodo substituents on a naphthalene core, exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry. The presence of both fluorine and iodine atoms imparts distinct reactivity, enabling its use in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
The naphthalene scaffold, a polycyclic aromatic hydrocarbon, provides a stable platform for further functionalization. The fluoro group at the 2-position introduces electron-withdrawing effects, influencing the electronic properties of the molecule and enhancing its participation in various chemical transformations. Meanwhile, the iodo substituent at the 7-position serves as a versatile handle for metal-catalyzed reactions, facilitating the introduction of other functional groups or heterocycles. This combination of substituents makes 2-Fluoro-7-iodonaphthalene a versatile building block for drug discovery and material science applications.
In recent years, 2-Fluoro-7-iodonaphthalene has been extensively studied for its potential in medicinal chemistry. The fluorine atom is well-known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. Its incorporation into drug molecules can lead to improved bioavailability and reduced susceptibility to degradation by metabolic enzymes. For instance, fluoro-substituted naphthalenes have been explored as components in antiviral and anticancer agents due to their ability to enhance interactions with biological targets.
The iodo moiety in 2-Fluoro-7-iodonaphthalene further enhances its utility in drug development by enabling palladium-catalyzed cross-coupling reactions. These reactions are widely employed in the synthesis of complex organic molecules, including biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce aryl groups selectively at different positions on the naphthalene ring allows for the generation of diverse libraries of compounds for high-throughput screening. This has been particularly useful in the discovery of novel therapeutic agents targeting various diseases.
Moreover, 2-Fluoro-7-iodonaphthalene has found applications beyond pharmaceuticals in the field of materials science. Its electronic properties make it a candidate for organic semiconductors and optoelectronic materials. The presence of both fluoro and iodo substituents can influence charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. Researchers have demonstrated its utility in creating conjugated polymers and small-molecule acceptors that exhibit high charge mobility and thermal stability.
Recent studies have also explored the use of 2-Fluoro-7-iodonaphthalene in polymer chemistry. Its incorporation into polymer backbones can lead to materials with enhanced mechanical strength, thermal resistance, and chemical durability. These properties are particularly valuable in applications such as coatings, adhesives, and high-performance plastics. Additionally, the ability to functionalize the naphthalene core with other groups allows for the creation of polymers with tailored solubility and processability characteristics.
The synthesis of 2-Fluoro-7-iodonaphthalene typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of fluoronaphthalenes followed by metalation and coupling reactions. Advances in catalytic systems have improved the efficiency of these transformations, making them more scalable and environmentally friendly. For example, recent developments in palladium-catalyzed C-H activation have enabled direct functionalization of naphthalene derivatives without the need for pre-functionalized starting materials.
In conclusion, 2-Fluoro-7-iodonaphthalene (CAS No. 59079-76-4) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structure combining fluoro and iodo substituents on a naphthalene core provides unparalleled flexibility for synthetic chemists to design novel molecules with tailored properties. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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